Cas no 120693-68-7 (2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI))

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) structure
120693-68-7 structure
Productnaam:2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
CAS-nummer:120693-68-7
MF:C35H40O12
MW:652.684911727905
CID:187709

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,1
    • (+)-Triptofordin F 4
    • 2H-3,9a-Methano-1-benzoxepin,2-propenoic acid deriv.
    • 2-Propenoicacid, 3-phenyl-,7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester, [3R-(3a,4b,5a,5aa,6a,7a,9b,9aa,10R*)]-
    • Triptofordin F 4
    • 2-Propenoic acid, 3-phenyl-, (3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-yl ester (9CI)
    • Inchi: 1S/C35H40O12/c1-20(36)43-19-34-29(45-25(38)17-16-22-12-8-6-9-13-22)24(44-21(2)37)18-33(5,42)35(34)28(40)26(32(3,4)47-35)27(39)30(34)46-31(41)23-14-10-7-11-15-23/h6-17,24,26-30,39-40,42H,18-19H2,1-5H3/t24-,26+,27-,28+,29-,30+,33-,34-,35-/m0/s1
    • InChI-sleutel: GPJJFVDRSCVAGP-IYJNGPHTSA-N
    • LACHT: C(O[C@@H]1[C@]2(COC(C)=O)[C@]3([C@H](O)[C@@]([H])([C@H](O)[C@H]2OC(=O)C2=CC=CC=C2)C(C)(C)O3)[C@](O)(C)C[C@@H]1OC(C)=O)(=O)C=CC1=CC=CC=C1

Berekende eigenschappen

  • Exacte massa: 272.08309

Experimentele eigenschappen

  • Dichtheid: 1.37±0.1 g/cm3(Predicted)
  • Kookpunt: 763.5±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.61±0.70(Predicted)

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd